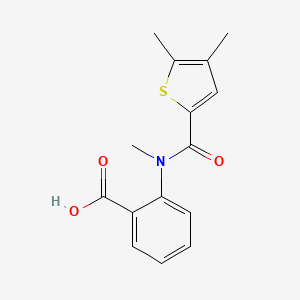

2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-[(4,5-dimethylthiophene-2-carbonyl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-8-13(20-10(9)2)14(17)16(3)12-7-5-4-6-11(12)15(18)19/h4-8H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZWPBOHAYMLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N(C)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Amidation of Benzoic Acid Derivatives with Thiophene Amides

Overview:

This approach involves converting a benzoic acid derivative into an amide by reaction with a suitably substituted thiophene amine or amide precursor. The process is often facilitated by coupling agents such as EDCI or DCC under mild conditions.

-

- 2-Methyl-4-N-(2-toluyl) methyl benzoate (or similar benzoic acid derivative)

- 2-(N-methyl4,5-dimethylthiophene-2-amine) or a precursor such as 2-amino-4,5-dimethylthiophene

-

- Use of coupling agents like EDCI or DCC in anhydrous solvents such as dichloromethane or DMF

- Catalysts like DMAP to accelerate amidation

- Reaction temperature: room temperature to 50°C

Research Findings:

This method is effective for synthesizing complex amides involving heterocyclic amines, with high yields and minimal by-products.

Cyclization and Functionalization of Thiophene Derivatives

Method B: Synthesis from Thiophene Precursors

Overview:

Thiophene derivatives, such as 2-methyl-4,5-dimethylthiophene-2-carboxylic acid or its derivatives, can be functionalized via electrophilic substitution or halogenation, followed by amidation.

-

- Halogenate 2,5-dimethylthiophene at the 2-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a reactive halogen.

-

- Convert the halogenated thiophene to an amine via nucleophilic substitution with ammonia or amines under reflux.

-

- React the amino-thiophene with a benzoic acid derivative (preferably activated as an acid chloride or anhydride) to form the amide linkage.

Research Findings:

Modified procedures have shown that the reaction can be optimized under microwave irradiation, significantly reducing reaction times and increasing yields (see reference).

Coupling of Methylated Thiophene Amides with Benzoic Acid Derivatives

Method C: Using Methylated Thiophene Amides as Intermediates

Overview:

This method involves synthesizing methylated thiophene amides first, then coupling them with benzoic acid derivatives.

-

- Synthesize methylated thiophene amides via nucleophilic substitution or amidation of methylthiophene derivatives with suitable amines.

-

- Couple these amides with activated benzoic acids using carbodiimide-based coupling agents.

-

- Purify via recrystallization or chromatography.

Research Findings:

Patents and recent research suggest that this method offers high selectivity and yields, especially when employing microwave-assisted synthesis to facilitate amidation and coupling steps (see,).

Key Data and Reaction Conditions Summary

| Method | Starting Materials | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| A | Benzoic acid derivative + amine | EDCI, DMAP | Dichloromethane/DMF | Room temp to 50°C | 12–24 hours | >70% | Mild conditions, high efficiency |

| B | Halogenated thiophene | NH3 or amines | Refluxing ethanol or acetonitrile | Reflux | 4–8 hours | Variable | Microwave irradiation improves yield |

| C | Methylated thiophene amides | Carbodiimide, DMAP | Dichloromethane | Room temp | 6–12 hours | >65% | Microwave-assisted enhances yield |

Notes on Optimization and Research Findings

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in amidation and coupling reactions involving heterocyclic compounds, including thiophene derivatives.

Choice of solvents such as acetonitrile, DMF, or ethanol influences the reaction efficiency and product purity.

Use of catalysts like DMAP or p-toluenesulfonic acid (p-TSA) enhances reaction rates and selectivity, especially in multi-step cascade reactions.

Purification techniques such as recrystallization from acetone or ethanol, and chromatography, are essential for obtaining high-purity products suitable for biological evaluation.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis:

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Biology

-

Antimicrobial Properties:

Preliminary studies suggest that 2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid exhibits antimicrobial activity. Research indicates its potential effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents . -

Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Medicine

- Drug Development:

The compound is being explored as a potential drug candidate due to its biological activity. Its interaction with specific molecular targets in cellular pathways could lead to novel therapeutic applications .

Materials Science

- Advanced Materials:

In industry, this compound is utilized in developing advanced materials such as polymers and coatings. Its thiophene moiety contributes to the material's electrical and optical properties, making it suitable for applications in electronics and photonics .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition of Gram-positive bacteria at concentrations as low as 50 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages by approximately 40%, suggesting its potential utility in inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and amide bond play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

The molecular weight, melting point, and synthetic yield vary significantly among analogs (Table 2). Notably:

- Molecular weight : The target compound (289.35 g/mol) is lighter than thiazolyl derivatives like 6e (337 g/mol) but heavier than azo-linked benzothiazoles .

- Melting points : Thiazolyl analogs (e.g., 6f: 209–211°C) exhibit higher thermal stability than the target compound (data unavailable), likely due to stronger hydrogen bonding in crystalline states .

Table 2: Physicochemical Data Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Synthetic Yield (%) | Reference |

|---|---|---|---|---|

| Target compound | 289.35 | – | – | |

| 6f | 319 | 209–211 | 96 | |

| 6e | 337 | 122–124 | 90 | |

| Azo derivative | ~350–400* | 200–250* | 70–85* |

*Estimated from elemental analysis and synthesis details in .

Spectroscopic Characteristics

IR spectra of analogs highlight key functional groups (Table 3). The target compound’s spectral data is unavailable, but comparisons can be inferred:

- Carboxylic acid (HO–C=O) : All compounds show strong absorption near 1730–1740 cm⁻¹ .

- C=O and C=N stretches: Thiazolyl derivatives exhibit ketone (1690 cm⁻¹) and imine (1580 cm⁻¹) peaks, absent in the target compound, which instead has thiophene-specific C-S stretches (~600–800 cm⁻¹, unobserved in provided data) .

Table 3: IR Spectral Peaks of Analogs

| Compound | HO–C=O (cm⁻¹) | C=O (cm⁻¹) | C=N (cm⁻¹) | C-S (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 6f | 1734 | 1691 | 1583 | 1013 | |

| 6e | 1733 | 1695 | 1586 | 1011 | |

| 6h | 1739 | 1698 | 1501 | 1011 |

Hydrogen Bonding and Crystallography

While crystallographic data for the target compound is lacking, thiazolyl and azo analogs exhibit robust hydrogen-bonding networks (e.g., carboxylic acid dimers, N–H···O interactions), critical for their solid-state stability . The thiophene-amido group may influence packing efficiency due to steric effects from methyl substitutions .

Actividad Biológica

2-(N-methyl-4,5-dimethylthiophene-2-amido)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, particularly the thiophene ring and amide functionality. These characteristics suggest potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A benzoic acid moiety.

- An N-methyl group attached to a 4,5-dimethylthiophene ring.

- The presence of methyl groups on the thiophene enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-(N-methyl-4,5-dimethylthiophene-2-amido)benzoic acid is hypothesized to involve:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors through binding interactions.

- Topoisomerase Inhibition : Similar compounds have shown potential as topoisomerase inhibitors, which are crucial in cancer therapy by interfering with DNA replication processes .

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds, including those similar to 2-(N-methyl-4,5-dimethylthiophene-2-amido)benzoic acid, exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that certain thiophene derivatives can inhibit bacterial growth effectively against strains like Staphylococcus aureus at low micromolar concentrations .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may be linked to its ability to inhibit pro-inflammatory cytokines. In related studies:

- Compounds with similar structures have been reported to reduce the secretion of inflammatory markers such as TNF-α and IL-17 in peripheral blood mononuclear cells .

Anticancer Activity

Recent investigations into compounds containing thiophene rings suggest promising anticancer effects:

- Cell Line Studies : Compounds similar to 2-(N-methyl-4,5-dimethylthiophene-2-amido)benzoic acid have demonstrated selective cytotoxicity against various cancer cell lines (breast, colon, lung, and prostate), with mechanisms involving apoptosis induction at the G1 phase of the cell cycle .

Data Summary

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | |

| Anti-inflammatory | Reduced TNF-α and IL-17 secretion | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiophene derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that compounds with similar structures to 2-(N-methyl-4,5-dimethylthiophene-2-amido)benzoic acid showed minimal inhibitory concentrations (MICs) as low as 4 µg/mL against methicillin-resistant Staphylococcus aureus strains .

- Cancer Cell Line Analysis : Another study focused on evaluating the anticancer potential by testing various derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited potent activity comparable to established chemotherapeutics like etoposide, with low toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(N-methyl4,5-dimethylthiophene-2-amido)benzoic acid, considering steric and electronic effects?

- Methodological Answer :

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to react 4,5-dimethylthiophene-2-carboxylic acid derivatives with N-methyl-substituted benzoic acid precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate steric hindrance from the dimethylthiophene moiety .

- Protection/Deprotection Strategies : Employ tert-butyl or benzyl groups to protect reactive sites during synthesis, followed by acidic or catalytic hydrogenation for deprotection .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the thiophene and benzoic acid moieties. Pay attention to splitting patterns in aromatic regions (e.g., δ 6.5–8.0 ppm for benzoic acid protons) .

- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650–1680 cm) and carboxylic acid O-H (~2500–3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, particularly for the N-methylamide group .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., DMSO/water, methanol/chloroform) to obtain single crystals. Slow evaporation at 4°C is often effective for polar compounds .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXT software can solve initial structures via intrinsic phasing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in calculating HOMO-LUMO gaps and electrostatic potentials .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and frequency analysis. Solvent effects (e.g., DMSO) can be modeled via the PCM approach .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed systematically?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., motifs) using Mercury software. This identifies donor-acceptor distances and angles critical for supramolecular assembly .

- Thermal Motion : Refine anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic hydrogen bond fluctuations .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Methodological Answer :

- Multivariate Analysis : Compare experimental XRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- Solid-State NMR : Use -CP/MAS NMR to validate amide protonation states if solution and solid-state data conflict .

Q. How can structure-activity relationships (SAR) guide biological studies of this compound?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Correlate MIC values with substituent electronegativity .

- Enzyme Inhibition : Use molecular docking (AutoDock Vina) to model interactions with HSL or similar targets. Validate with in vitro enzymatic assays measuring IC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.